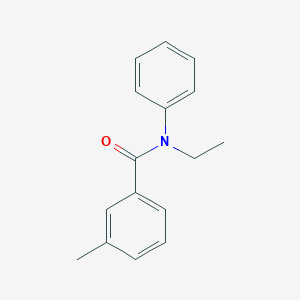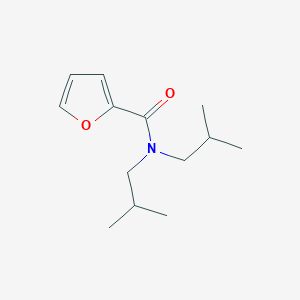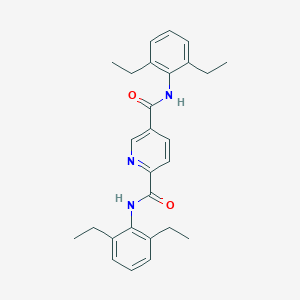
N-ethyl-3-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-methyl-N-phenylbenzamide, also known as N-phenyl-3-methylbutanamide, is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its analgesic and anti-inflammatory properties. This chemical compound is also known by its trade name, etofenamate, and is used in various pharmaceutical products.
Mécanisme D'action
The mechanism of action of N-ethyl-3-methyl-N-phenylbenzamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. This compound may also inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-ethyl-3-methyl-N-phenylbenzamide has been shown to have analgesic and anti-inflammatory effects in various animal models. It has also been found to have a low toxicity profile and does not produce significant adverse effects. This compound has been shown to be well-tolerated in both animal and human studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-3-methyl-N-phenylbenzamide is a useful tool in scientific research due to its analgesic and anti-inflammatory properties. It can be used to study the mechanisms of pain and inflammation and to develop new treatments for these conditions. However, this compound has some limitations, including its low solubility in water and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on N-ethyl-3-methyl-N-phenylbenzamide. One area of interest is the development of new formulations of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-3-methyl-N-phenylbenzamide and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of N-ethyl-3-methyl-N-phenylbenzamide involves the condensation of 3-methylbutanoyl chloride with aniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethyl iodide to obtain the final product, N-ethyl-3-methyl-N-phenylbenzamide.
Applications De Recherche Scientifique
N-ethyl-3-methyl-N-phenylbenzamide has been extensively studied for its analgesic and anti-inflammatory properties. It has been found to be effective in reducing pain and inflammation in various animal models. This compound has also been studied for its potential use in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
Propriétés
Nom du produit |
N-ethyl-3-methyl-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-ethyl-3-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-17(15-10-5-4-6-11-15)16(18)14-9-7-8-13(2)12-14/h4-12H,3H2,1-2H3 |
Clé InChI |
WEJAJBUCZHIOEM-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)



![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)



![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)
![4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B262141.png)